molecular formula C17H22N2O3S B2687138 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 609793-39-7

2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2687138
CAS No.: 609793-39-7
M. Wt: 334.43
InChI Key: PPVKCNZYFLJPPK-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a thioxo group, and various substituents

Scientific Research Applications

2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

If the compound is biologically active, this would involve studying how it interacts with biological systems. This could include its binding to receptors or enzymes, its effects on cellular processes, and its overall effects on an organism .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal .

Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for further studies .

Preparation Methods

The synthesis of 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes and ketones with thiourea under acidic or basic conditions to form the tetrahydropyrimidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to modify the tetrahydropyrimidine ring or other functional groups.

    Substitution: Various substituents on the aromatic ring or the tetrahydropyrimidine ring can be replaced using nucleophilic or electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include other tetrahydropyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The uniqueness of 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

  • 2-Methoxyethyl 4-(4-methylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Properties

IUPAC Name

2-methoxyethyl 4-(4-ethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-4-12-5-7-13(8-6-12)15-14(11(2)18-17(23)19-15)16(20)22-10-9-21-3/h5-8,15H,4,9-10H2,1-3H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVKCNZYFLJPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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